molecular formula C16H14N2 B13114734 2-propyl-2H-benzo[f]isoindole-1-carbonitrile CAS No. 103836-29-9

2-propyl-2H-benzo[f]isoindole-1-carbonitrile

Katalognummer: B13114734
CAS-Nummer: 103836-29-9
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: SLPYXRISFHLMBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-propyl-2H-benzo[f]isoindole-1-carbonitrile is an organic compound with the molecular formula C16H14N2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-2H-benzo[f]isoindole-1-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a suitable precursor, such as a substituted benzylamine, with a nitrile group. The reaction conditions often involve the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-propyl-2H-benzo[f]isoindole-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-propyl-2H-benzo[f]isoindole-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems, including potential therapeutic applications.

    Medicine: Research into its pharmacological properties may lead to the development of new drugs or treatments.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-propyl-2H-benzo[f]isoindole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-propyl-2H-benzo[f]isoindole-1-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group and nitrile functionality can lead to distinct properties and applications compared to other similar compounds .

Eigenschaften

CAS-Nummer

103836-29-9

Molekularformel

C16H14N2

Molekulargewicht

234.29 g/mol

IUPAC-Name

2-propylbenzo[f]isoindole-3-carbonitrile

InChI

InChI=1S/C16H14N2/c1-2-7-18-11-14-8-12-5-3-4-6-13(12)9-15(14)16(18)10-17/h3-6,8-9,11H,2,7H2,1H3

InChI-Schlüssel

SLPYXRISFHLMBH-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=C2C=C3C=CC=CC3=CC2=C1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.